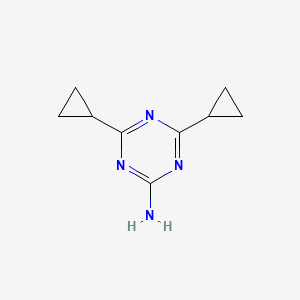
Dicyclopropyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopropyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with two cyclopropyl groups and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopropyl-1,3,5-triazin-2-amine can be achieved through a base-mediated reaction. One efficient method involves the use of imidates, guanidines, and amides or aldehydes as starting materials, with cesium carbonate as the base . This three-component reaction provides diverse 1,3,5-triazin-2-amines in good yields and tolerates a broad range of functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar base-mediated reactions. The process is optimized for high yield and purity, often employing microwave irradiation to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Dicyclopropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as iodine in ammonia water.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield triazine derivatives, while oxidation with iodine can produce nitriles .
Scientific Research Applications
Dicyclopropyl-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of dicyclopropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties are linked to its inhibition of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(benzyloxy)-1,3,5-triazine: Known for its UV absorption properties.
4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-benzoic acid: Exhibits significant antimicrobial activity.
4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Used in biological studies for its antimicrobial properties.
Uniqueness
Dicyclopropyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern with cyclopropyl groups, which imparts distinct chemical and biological properties
Biological Activity
Dicyclopropyl-1,3,5-triazin-2-amine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as nucleophilic substitution and oxidation, which are essential for its synthesis and functionalization in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action involves disrupting bacterial cell walls and inhibiting essential enzymes critical for bacterial survival. A study demonstrated that derivatives of 1,3,5-triazines showed promising antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 4.0 μg/mL .
Table 1: Antifungal Activity of Triazine Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 10l | 4.0 | Monotherapy |
| 10a | 0.125 | Synergistic with fluconazole |
| 10o | 0.5 | Synergistic with fluconazole |
Anticancer Activity
This compound has been investigated for its anticancer potential. Studies have shown that triazine derivatives can inhibit key enzymes involved in cancer progression, such as phosphoinositide 3-kinase (PI3K). For instance, certain synthesized triazine compounds exhibited IC50 values ranging from 14.8 to 33.2 μM against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) .
Table 2: Anticancer Activity of Triazine Derivatives
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| 27 | 14.8 | MCF-7 |
| 34 | 33.2 | A549 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to various neurological disorders. Some derivatives showed comparable MAO-A inhibition activity to standard inhibitors like clorgyline, indicating their potential in treating depression and other mood disorders .
Case Studies
- Antifungal Synergy : A study evaluated the synergistic effects of triazine derivatives when combined with fluconazole against azole-resistant C. albicans. The results indicated enhanced antifungal activity when used in combination therapy .
- Cancer Cell Line Studies : Another investigation focused on the anticancer properties of this compound derivatives against various cancer cell lines. The results highlighted the selective inhibition of cancer cell growth while sparing normal cells .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
4,6-dicyclopropyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H12N4/c10-9-12-7(5-1-2-5)11-8(13-9)6-3-4-6/h5-6H,1-4H2,(H2,10,11,12,13) |
InChI Key |
IBELBWMONQXPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)N)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















